molecular formula C14H18BrN5O B2533778 5-Bromo-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]oxypyrimidine CAS No. 2380169-76-4

5-Bromo-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]oxypyrimidine

Cat. No. B2533778
CAS RN: 2380169-76-4
M. Wt: 352.236
InChI Key: NQQYHYZBPYWFFB-UHFFFAOYSA-N
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Description

“5-Bromo-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]oxypyrimidine” is a chemical compound with the molecular formula C14H18BrN5O and a molecular weight of 352.236. It is related to a class of compounds known as pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine and benzene .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]oxypyrimidine” includes a pyrimidine ring, a piperidine ring, and a pyrazole ring . The presence of these rings suggests that this compound may exhibit interesting chemical and biological properties.

Future Directions

The future directions for research on “5-Bromo-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]oxypyrimidine” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by pyrimidine derivatives, these compounds may have potential applications in the development of new drugs .

properties

IUPAC Name

5-bromo-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN5O/c15-12-10-16-14(17-11-12)21-13-2-6-19(7-3-13)8-9-20-5-1-4-18-20/h1,4-5,10-11,13H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQYHYZBPYWFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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